Actinoplanone D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

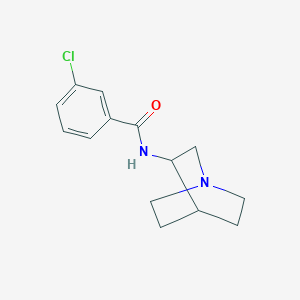

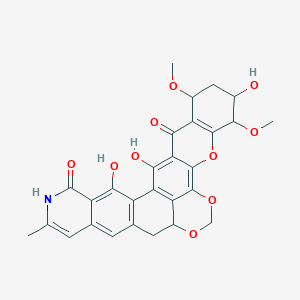

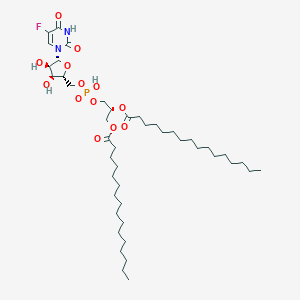

Actinoplanone D is a natural product that is derived from the Actinoplanes species. It is a type of polyketide that has been found to have significant biological activity, making it an important compound for scientific research.

Applications De Recherche Scientifique

Chiral Solvating Agent for Carboxylic Acids

Actinomycin D (Act-D), a biologically important antibiotic, has been utilized as a chiral solvating agent for rapid enantiomeric determination of different chiral carboxylic acids. This application was demonstrated using 1H NMR spectroscopy in deuterated chloroform, achieving notable enantiodiscrimination without significant interference from Act-D (Bai et al., 2019).

Role in Nucleolar Stress Response

Actinomycin D (Act D) has been shown to play a role in nucleolar stress response in tumor cells lacking functional p53. The study found that ribosomal stress induced by Act D was associated with the up-regulation of ribosomal protein L3 (rpL3), indicating its critical regulatory role in apoptosis and cell migration in cancer cells (Russo et al., 2016).

DNA Interaction Studies

The interaction of Actinomycin D with DNA has been studied, revealing insights into its mechanism of inhibiting transcription in tumors. The research involved crystallographic analysis of ActD's complex with DNA segments, highlighting its binding preference and the formation of pseudo-intercalated structures (Takusagawa et al., 1982).

Cytotoxic Polycyclic Xanthones Discovery

Actinoplanones, including Actinoplanone D, have been identified as strong cytotoxic polycyclic xanthones in Actinoplanes sp. culture broth. These compounds, including Actinoplanone D, exhibited significant cytotoxicity against HeLa cells and demonstrated antimicrobial activities against bacteria and rice blast fungus (Kobayashi et al., 1988).

Antitumor Effect Potentiation

Actinomycin D's anti-tumor effects have been studied in various murine tumor cell lines, revealing its synergistic cytotoxic effects in combination with tumor necrosis factor (TNF)‐α. This research provides insights into Act D's potential as an adjuvant in chemotherapy for treating neoplasia (Lasek et al., 1996).

HIV-1 Replication and Resistance

A study demonstrated that Actinomycin D (ActD) influences the replication of human immunodeficiency virus type 1 (HIV-1). Low concentrations of ActD upregulated HIV-1 replication and led to a high level of resistance to thymidine analogs, suggesting its impact on the emergence of drug resistance in HIV-1 replication (Imamichi et al., 2003).

Propriétés

Numéro CAS |

116200-81-8 |

|---|---|

Nom du produit |

Actinoplanone D |

Formule moléculaire |

C28H25NO10 |

Poids moléculaire |

535.5 g/mol |

Nom IUPAC |

3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione |

InChI |

InChI=1S/C28H25NO10/c1-9-4-10-5-11-6-14-17-19(15(11)21(31)16(10)28(34)29-9)23(33)20-22(32)18-13(35-2)7-12(30)24(36-3)26(18)39-27(20)25(17)38-8-37-14/h4-5,12-14,24,30-31,33H,6-8H2,1-3H3,(H,29,34) |

Clé InChI |

PGRSDWZKKHDDAE-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1)O |

SMILES canonique |

CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1)O |

Synonymes |

Actinoplanone D |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)

![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)

![7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine](/img/structure/B39056.png)